Ethyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate
Description
Ethyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate is a benzimidazole derivative featuring a 4-isopropylphenyl substituent at the 2-position and an ethyl ester group at the 6-position of the benzimidazole core. The ethyl ester moiety enhances solubility and bioavailability, while the 4-isopropylphenyl group may improve lipophilicity and target binding interactions .
Properties
Molecular Formula |
C19H20N2O2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
ethyl 2-(4-propan-2-ylphenyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C19H20N2O2/c1-4-23-19(22)15-9-10-16-17(11-15)21-18(20-16)14-7-5-13(6-8-14)12(2)3/h5-12H,4H2,1-3H3,(H,20,21) |
InChI Key |
YALIBANBTXTMDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the Isopropylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction where the benzimidazole core is reacted with isopropylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzimidazoles.
Scientific Research Applications
Ethyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Physicochemical Properties and Spectral Data
Melting Points and Stability
- The methyl ester derivative (Methyl 2-(4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate) exhibits a high melting point (306–307.5°C), attributed to hydrogen bonding from the hydroxyl group .
- Ethyl esters generally have lower melting points than methyl analogs due to increased alkyl chain flexibility .
Spectroscopic Characteristics
- FTIR : Ethyl esters show C=O stretches at ~1687 cm⁻¹, similar to methyl esters . The 4-isopropylphenyl group may introduce unique C-H bending modes at 844 cm⁻¹ (1,4-disubstituted benzene) .
- NMR : Aromatic protons in the 4-isopropylphenyl group resonate as a singlet (~7.2–7.6 ppm), while the ethyl ester appears as a quartet (~4.3 ppm) and triplet (~1.3 ppm) .
Anticancer Activity
- Methyl and ethyl esters with electron-withdrawing groups (e.g., halogens) show enhanced cytotoxicity. For instance, brominated derivatives (e.g., Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate) exhibit improved binding to kinase targets like EGFR .
- The 4-isopropylphenyl group may enhance hydrophobic interactions in protein binding pockets compared to smaller substituents (e.g., methoxy) .
Anti-α-Glucosidase Activity
Pharmacokinetic and Toxicity Considerations
- Lipophilicity : Ethyl esters with aryl groups (logP ~3.5) exhibit better membrane permeability than methyl analogs .
Biological Activity
Ethyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate is a compound belonging to the benzimidazole class, which has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 312.37 g/mol. The compound features a benzimidazole core, which is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The benzimidazole moiety can modulate the activity of these targets, leading to potential therapeutic effects.
Biological Activities
1. Anticancer Activity
Research has indicated that benzimidazole derivatives can exhibit significant anticancer properties. This compound has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.
2. Antimicrobial Properties
Benzimidazole derivatives are also recognized for their antimicrobial activities. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in the development of new antimicrobial agents.
3. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to acetyl-CoA carboxylase (ACC). ACC is crucial in fatty acid metabolism, and inhibiting this enzyme could have implications in metabolic disorders and obesity management.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Anticancer Study (2023) | This compound demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 10-20 μM. |
| Antimicrobial Evaluation (2024) | The compound exhibited MIC values of 15 μg/mL against Staphylococcus aureus, indicating moderate antibacterial activity compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL). |
| Enzyme Inhibition Research (2023) | It was found to inhibit ACC with an IC50 value of 25 μM, suggesting potential applications in treating metabolic disorders. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
